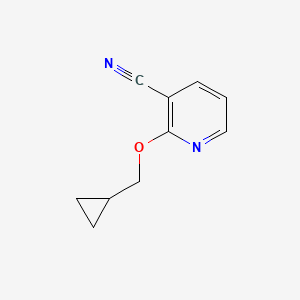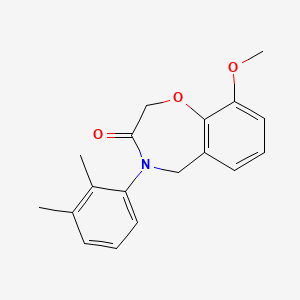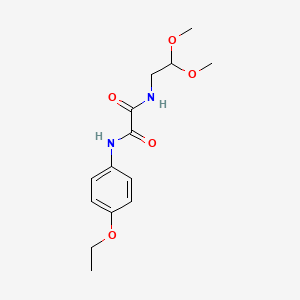
2-(cyclopropylmethoxy)pyridine-3-carbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Cyclopropylmethoxy)pyridine-3-carbonitrile (CPMPC) is a nitrogen-containing heterocyclic compound that has been studied for its potential applications in the scientific research field. CPMPC has been shown to possess a wide range of biological activities, including anti-inflammatory, anti-cancer, anti-microbial, and anti-oxidant activities. CPMPC has also been reported to possess anti-tumor, anti-diabetic, and anti-viral activities. Due to its wide range of biological activities, CPMPC has been studied in various laboratory experiments and scientific research. In
Aplicaciones Científicas De Investigación
Synthesis of Novel Derivatives
A convenient route has been developed for the synthesis of novel nicotinonitrile derivatives by a three-component Dimroth reaction of chalcones, malononitrile, and secondary heterocyclic amines or sodium alcoholate . This process yields nicotinonitrile derivatives in fair to good amounts .
Photophysical Properties
The photophysical properties of nicotinonitrile derivatives have been studied extensively . The effects of aryl substituents in pyridine-3-carbonitriles on their photophysical properties have been reported .
Biological and Medicinal Properties
The biological and medicinal properties of nicotinonitrile and its analogues have prompted significant research . These compounds have shown potential in various biological targets, contributing to their medicinal importance .
Synthetic Routes Development
There has been enormous research aimed at developing synthetic routes to nicotinonitrile and its analogues due to their biological and medicinal properties .
Use in Pharmaceuticals and Agrochemicals
Pyridine derivatives, including nicotinonitrile, occur in numerous natural products which are of fundamental importance to living systems . They display interesting physiological activities with attractive applications as pharmaceuticals and agrochemicals .
Use in Synthetic Building Blocks
Nicotinonitrile like pyridine derivatives are of special synthetic importance . The interest in further developing novel routes for the synthesis of these compounds has been revived .
Mecanismo De Acción
Target of Action
It is known that nitrile-containing pharmaceuticals have been approved by the fda for the management of a broad range of clinical conditions . The incorporation of a nitrile group into lead compounds has gradually become a promising strategy in rational drug design as it can bring additional benefits including enhanced binding affinity to the target .
Mode of Action
Nitrile-containing pharmaceuticals are known to improve the pharmacokinetic profile of parent drugs and reduce drug resistance . This suggests that 2-(Cyclopropylmethoxy)nicotinonitrile may interact with its targets in a way that enhances its binding affinity, leading to changes in the function of the target.
Biochemical Pathways
For instance, nicotine, a nitrile-containing compound, is metabolized via three main pathways: the pyridine pathway, the pyrrolidine pathway, and the variant of pyridine and pyrrolidine pathway (VPP pathway) . These pathways could potentially be affected by 2-(Cyclopropylmethoxy)nicotinonitrile.
Pharmacokinetics
It is known that the incorporation of a nitrile group into lead compounds can improve the pharmacokinetic profile of parent drugs . This suggests that 2-(Cyclopropylmethoxy)nicotinonitrile may have favorable ADME properties that enhance its bioavailability.
Result of Action
It is known that nitrile-containing compounds can exhibit various therapeutic effects, such as antimicrobial, anticancer, antihypertensive, anti-inflammatory, analgesic, and antipyretic properties . This suggests that 2-(Cyclopropylmethoxy)nicotinonitrile may have similar effects at the molecular and cellular level.
Propiedades
IUPAC Name |
2-(cyclopropylmethoxy)pyridine-3-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O/c11-6-9-2-1-5-12-10(9)13-7-8-3-4-8/h1-2,5,8H,3-4,7H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVSZEQWPVRJXIQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1COC2=C(C=CC=N2)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Cyclopropylmethoxy)nicotinonitrile | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(3,4-dimethoxyphenyl)-2-{[2-(4-methoxyphenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}acetamide](/img/structure/B6420015.png)
![N-(3-methoxyphenyl)-2-{[2-(4-methoxyphenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}acetamide](/img/structure/B6420019.png)
![N-(2H-1,3-benzodioxol-5-yl)-2-{[2-(4-methoxyphenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}acetamide](/img/structure/B6420027.png)
![3,5-dimethyl-1-[4-phenyl-3-(1H-pyrrol-1-yl)thiophene-2-carbonyl]-1H-pyrazole](/img/structure/B6420044.png)

![7-bromo-4-[1-(3-methyl-1H-pyrazol-1-yl)propan-2-yl]-2,3,4,5-tetrahydro-1,4-benzoxazepin-3-one](/img/structure/B6420053.png)
![9-methoxy-4-[4-(methylsulfanyl)phenyl]-2,3,4,5-tetrahydro-1,4-benzoxazepin-3-one](/img/structure/B6420055.png)
![9-methoxy-2-methyl-4-[3-(trifluoromethyl)phenyl]-2,3,4,5-tetrahydro-1,4-benzoxazepin-3-one](/img/structure/B6420071.png)
![ethyl 3-[1-(2-methoxyphenyl)-5-(pyridin-2-yl)-1H-1,2,3-triazole-4-amido]benzoate](/img/structure/B6420073.png)
![1-(2-methoxyphenyl)-N-[3-(1H-pyrazol-1-yl)propyl]-5-(pyridin-2-yl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B6420081.png)
![N-[(1,4-dioxan-2-yl)methyl]-1-(2-methoxyphenyl)-5-(pyridin-2-yl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B6420089.png)
![2-[(4-fluorophenyl)methyl]-3,4-dihydro-2H-1lambda6,2,4-benzothiadiazine-1,1,3-trione](/img/structure/B6420091.png)

![1'-{6-methyl-4-oxo-4H,5H-pyrazolo[1,5-a]pyrazine-2-carbonyl}-[1,4'-bipiperidine]-4'-carboxamide](/img/structure/B6420101.png)